molecular formula C14H22N2O2S B7570196 2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide

2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide

Cat. No.: B7570196
M. Wt: 282.40 g/mol
InChI Key: FYIVAGSHVJQGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide is not fully understood. However, it is believed to act as a sodium channel blocker, which reduces the excitability of neurons and reduces the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anticonvulsant effects and improve motor function in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide in lab experiments include its potential therapeutic applications and its ability to reduce inflammation and pain. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research include further investigation of its mechanism of action, potential therapeutic applications, and potential side effects.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide involves the reaction of 2,4-dimethylaniline with 4-methylpiperidine-3-carboxaldehyde followed by the reaction with benzenesulfonyl chloride. The compound can be purified using column chromatography.

Scientific Research Applications

2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its potential use as an anti-inflammatory, anticonvulsant, and analgesic agent. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and multiple sclerosis.

Properties

IUPAC Name

2,4-dimethyl-N-(4-methylpiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-10-4-5-14(12(3)8-10)19(17,18)16-13-9-15-7-6-11(13)2/h4-5,8,11,13,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVAGSHVJQGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NS(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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